molecular formula C4H3Cl2N3 B029763 5-Amino-2,4-dichloropyrimidine CAS No. 5177-27-5

5-Amino-2,4-dichloropyrimidine

Cat. No. B029763
Key on ui cas rn: 5177-27-5
M. Wt: 163.99 g/mol
InChI Key: RINHVELYMZLXIW-UHFFFAOYSA-N
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Patent
US08735424B2

Procedure details

A heterogeneous solution of 2.4-dichloro-5-nitro-pyrimidine (1.0 eq.) and iron (6.0 eq) in acetic acid, at a concentration of 0.4 M, was stirred vigorously for 14 hours. The mixture was then passed through a celite pad, eluting with MeOH. Upon removal of the volatiles in vacuo, the residue was dissolved in EtOAc, washed with Na2CO3(sat.), NaCl(sat.), was dried over MgSO4, was filtered and the volatiles were removed in vacuo yielding 2,4-dichloropyrimidin-5-amine (80%). LCMS (m/z): 157.0 (MH+); LC Rt=1.85 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluting with MeOH
CUSTOM
Type
CUSTOM
Details
Upon removal of the volatiles in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with Na2CO3(sat.), NaCl(sat.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)Cl)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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